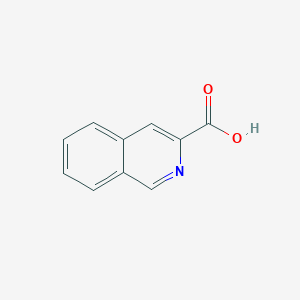

Isoquinoline-3-carboxylic Acid

概要

説明

Isoquinoline-3-carboxylic Acid (IQ3CA) is a compound with the molecular formula C10H7NO2 . It is also known by other names such as 3-Isoquinolinecarboxylic acid, 3-Carboxyisoquinoline, and 3-Isoquinaldic acid . It has a molecular weight of 173.17 g/mol .

Synthesis Analysis

IQ3CA has been used in the synthesis of novel compounds. For instance, a compound comprising two isoquinoline-3-carboxylic acids and a benzoic acid conjugated together using tris (2-aminoethyl)amine was synthesized and tested for anti-tumor activity .Molecular Structure Analysis

The structure of IQ3CA includes a carboxylic acid group attached to the 3-position of an isoquinoline ring . The InChIKey of IQ3CA is KVMMIDQDXZOPAB-UHFFFAOYSA-N .Chemical Reactions Analysis

IQ3CA has been used as a synthetic intermediate in the creation of novel compounds . For example, it was used in the synthesis of a compound for anti-tumor activity .Physical And Chemical Properties Analysis

IQ3CA has a molecular weight of 173.17 g/mol, and its molecular formula is C10H7NO2 . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 .科学的研究の応用

Antibacterial Activity

Isoquinoline-3-carboxylic Acid (IQ3CA) has demonstrated significant antibacterial activity against various plant bacteria. It was evaluated against three plant bacteria in vitro and showed significant antibacterial activity against Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf), with EC50 values ranging from 8.38 to 17.35 μg/mL .

Protective Effect Against Plant Diseases

IQ3CA exhibited a potent protective effect against Acidovorax citrulli (Ac), with an efficacy of 68.56% at 200 μg/mL. This was not significantly different from that of the positive control kasugamycin (72.48%) and was superior to that of the positive control thiosen copper (64.62%) .

Disruption of Cell Morphology

Scanning electron microscopy observations revealed that treatment of Ac cells with IQ3CA at a concentration of 25 μg/mL resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity .

Inhibition of Motility and Exopolysaccharides Production

The motility and exopolysaccharides production of Ac were inhibited, and biofilm formation was prevented when treated with IQ3CA .

Free-Radical Scavenging Activity

A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and tested for their free-radical scavenging activity using 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·), 2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS·+), superoxide anion radical (O2·−) and nitric oxide radical (·NO) assays .

Inhibitory Activity Against DAAO, AChE, and BuChE

Several compounds showed moderate inhibitory activities against D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) .

作用機序

Target of Action

Isoquinoline-3-carboxylic Acid (IQ3CA) primarily targets various plant bacteria, including Ralstonia solanacearum (Rs) , Acidovorax citrulli (Ac) , X. oryzae pv. oryzicola (Xoc) , X. campestris pv. campestris (Xcc) , P. carotovorum subsp. carotovorum (Pcc) , and X. fragariae (Xf) . These bacteria are responsible for several plant diseases, significantly impacting crop yield and quality .

Mode of Action

IQ3CA interacts with these bacteria, causing significant morphological changes. Specifically, treatment of Ac cells with IQ3CA at a concentration of 25 μg/mL results in a curved and sunken cell morphology, along with destroyed cell membrane integrity . This interaction disrupts the normal functioning of the bacteria, leading to their inhibition .

Biochemical Pathways

It is known that the compound inhibits the motility and exopolysaccharide production of ac, and prevents biofilm formation . These effects suggest that IQ3CA likely interferes with the biochemical pathways related to these processes.

Pharmacokinetics

It is known that iq3ca exhibits a potent protective effect against ac, with an efficacy of 6856% at 200 μg/mL . This suggests that the compound has good bioavailability at this concentration.

Result of Action

The primary result of IQ3CA’s action is its significant antibacterial activity against various plant bacteria. It demonstrates EC50 values ranging from 8.38 to 17.35 μg/mL against the targeted bacteria . Furthermore, it causes significant morphological changes in the bacteria, including a curved and sunken cell morphology and destroyed cell membrane integrity .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMMIDQDXZOPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919666 | |

| Record name | Isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91544-03-5, 6624-49-3 | |

| Record name | 3-Acetylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091544035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoquinolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBOXYISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG3LB0ST2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

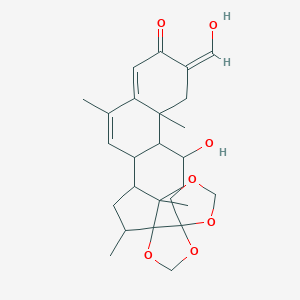

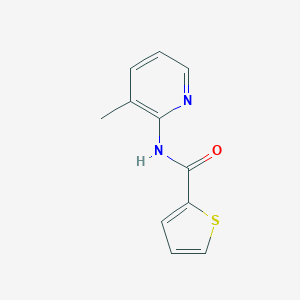

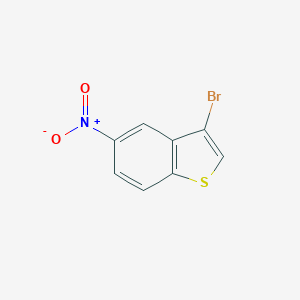

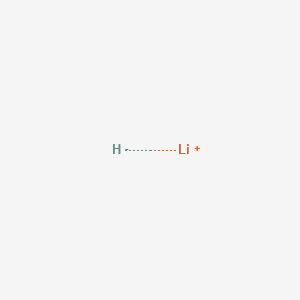

Feasible Synthetic Routes

Q & A

Q1: How does IQ3CA exert its antibacterial effects?

A1: [] IQ3CA demonstrates significant antibacterial activity against various plant bacteria, including Ralstonia solanacearum, Acidovorax citrulli, and others. While the exact mechanism of action is still under investigation, studies suggest that IQ3CA disrupts bacterial cell membrane integrity, as evidenced by scanning electron microscopy observations showing curved, sunken cell morphology in treated bacteria []. Additionally, IQ3CA inhibits bacterial motility, exopolysaccharide production, and biofilm formation, further contributing to its antibacterial effects [].

Q2: How does the derivative DHDMIQK(KAP) target thrombus formation?

A2: [] DHDMIQK(KAP), a nano-delivery system composed of 6,7-dihydroxyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and KPAK, targets thrombus formation through a dual mechanism. Firstly, it inhibits P-selectin expression, a key player in platelet activation and aggregation []. Secondly, DHDMIQK(KAP) nanoparticles exhibit strong adhesion to platelet surfaces, as observed through atomic force microscopy []. This targeted adhesion allows for localized delivery of the active compound to the thrombus site, enhancing its efficacy [].

Q3: How does 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) affect hepatocellular carcinoma?

A3: [] M1 demonstrates antiproliferative effects against hepatocellular carcinoma in rat models. While the specific molecular targets are still being investigated, M1 administration leads to significant improvements in liver histopathology and restoration of normal tissue architecture []. Proton nuclear magnetic resonance-based serum metabolic studies reveal that M1 treatment counteracts the metabolic alterations induced by hepatocellular carcinoma, further supporting its antiproliferative potential [].

Q4: What is the molecular formula and weight of IQ3CA?

A4: While not explicitly stated in the provided abstracts, the molecular formula of IQ3CA can be deduced as C10H7NO2. Based on this formula, the molecular weight is calculated to be 173.17 g/mol.

Q5: What is known about the stability and formulation of DHDMIQK(KAP)?

A5: [] DHDMIQK(KAP) self-assembles into nanoparticles in various media, including water and rat plasma, indicating its potential for intravenous administration []. These nanoparticles exhibit suitable size for safe delivery in the blood circulation []. Further research is necessary to determine long-term stability and optimal formulation strategies.

Q6: How was molecular modeling used in the development of IQCA-TAFF?

A6: [] Molecular modeling played a crucial role in understanding the dual inhibitory action of IQCA-TAFF. Modeling studies revealed that the IQCA moiety of IQCA-TAFF can occupy the active site pocket of P-selectin, while the TAFF moiety effectively blocks GPIIb/IIIa fibrinogen-binding sites []. These findings were consistent with the observed dual inhibition of P-selectin and GPIIb/IIIa expression, providing a molecular basis for the enhanced anti-thrombotic activity of IQCA-TAFF [].

Q7: What formulation strategies have been explored for IQ3CA derivatives?

A7: [] DHDMIQK(KAP) spontaneously forms nano-globes in aqueous solutions, demonstrating an inherent ability for self-assembly into nanostructures suitable for drug delivery []. This property eliminates the need for complex formulation techniques and suggests potential for enhanced bioavailability and targeted delivery [].

Q8: What is the in vivo distribution of DHDMIQK(KAP)?

A8: [] FT-MS spectral analyses reveal a specific accumulation of DHDMIQK(KAP) in the thrombus, with minimal distribution to the blood and vital organs []. This targeted localization highlights its potential for effective thrombus treatment with reduced systemic side effects [].

Q9: What is the in vivo efficacy of IQCA-TAFF as an anti-thrombotic agent?

A9: [] In vivo studies using IQCA-TAFF demonstrate a remarkable 500-fold increase in anti-thrombotic efficacy compared to its individual components, IQCA and TAFF []. This synergistic effect highlights the advantage of combining both functionalities into a single molecule for enhanced potency [].

Q10: How does the nanostructure of DHDMIQK(KAP) contribute to its efficacy?

A10: [] The self-assembly of DHDMIQK(KAP) into nanoparticles facilitates its efficient delivery to the thrombus site []. The nano-sized particles can effectively navigate the circulatory system and accumulate at the target area, enhancing local drug concentration and minimizing off-target effects [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)